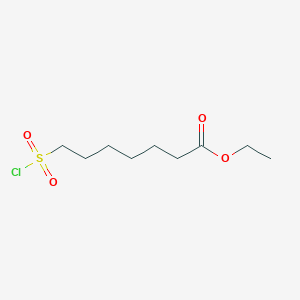
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxylic acid and 2-(trifluoromethyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: Catalysts like triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of the pyridine ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents is used for oxidation reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the benzoyl chloride group.
科学的研究の応用
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
作用機序
The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyl chloride moiety can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function.
類似化合物との比較
Similar Compounds
3-Benzoylpyridine: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoyl chloride: Lacks the pyridine ring.
4-(Pyridin-3-yl)benzoic acid: Lacks the trifluoromethyl group and the chloride moiety.
Uniqueness
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoyl chloride hydrochloride is unique due to the presence of both the trifluoromethyl group and the benzoyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H8Cl2F3NO |
|---|---|
分子量 |
322.11 g/mol |
IUPAC名 |
4-pyridin-3-yl-2-(trifluoromethyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C13H7ClF3NO.ClH/c14-12(19)10-4-3-8(6-11(10)13(15,16)17)9-2-1-5-18-7-9;/h1-7H;1H |
InChIキー |
AQZOMXDCESAHCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


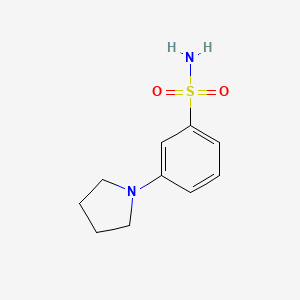

![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
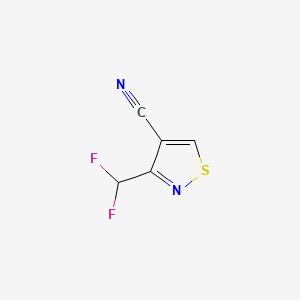
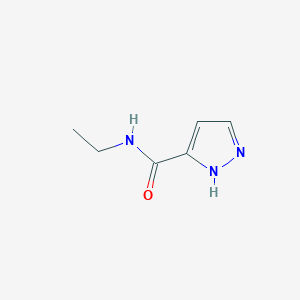
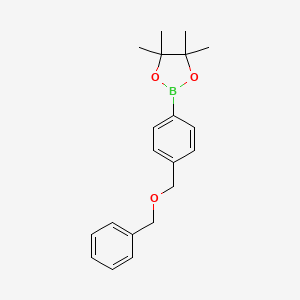
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
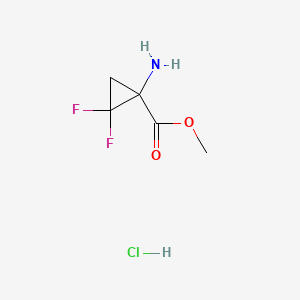
![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
![[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B13470751.png)

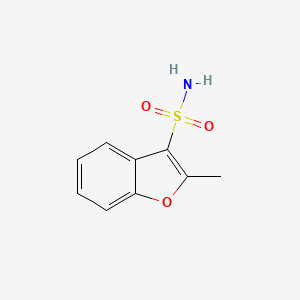
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
